molecular formula C8H9N3O4 B15330571 3-Methoxy-5-nitrobenzohydrazide

3-Methoxy-5-nitrobenzohydrazide

Cat. No.: B15330571
M. Wt: 211.17 g/mol
InChI Key: ZKCABGIEUGOZFT-UHFFFAOYSA-N
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Description

3-Methoxy-5-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a hydrazide functional group (-CONHNH2)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-nitrobenzohydrazide typically involves the reaction of 3-methoxy-5-nitrobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide product, which is then isolated by filtration and purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 3-Methoxy-5-aminobenzohydrazide.

    Substitution: Various substituted benzohydrazides.

    Condensation: Hydrazone derivatives.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-nitrobenzohydrazide and its derivatives often involves interactions with biological targets such as enzymes or receptors. For instance, hydrazone derivatives can inhibit bacterial growth by interfering with essential enzymes or disrupting cell wall synthesis. The specific molecular targets and pathways depend on the structure of the derivative and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-5-nitrobenzohydrazide is unique due to the presence of both methoxy and nitro groups, which confer distinct electronic and steric properties. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable scaffold for the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

3-methoxy-5-nitrobenzohydrazide

InChI

InChI=1S/C8H9N3O4/c1-15-7-3-5(8(12)10-9)2-6(4-7)11(13)14/h2-4H,9H2,1H3,(H,10,12)

InChI Key

ZKCABGIEUGOZFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN

Origin of Product

United States

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